molecular formula C8H5ClFNO B8515132 2-(2-Fluoro-5-chlorophenyl)-2-hydroxyacetonitrile

2-(2-Fluoro-5-chlorophenyl)-2-hydroxyacetonitrile

Cat. No. B8515132
M. Wt: 185.58 g/mol
InChI Key: VNSHCPBZAPUBLD-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 2-fluoro-5-chloro-benzaldehyde (12.7 g, 17 mmol) in ethyl acetate (50 mL) was added a solution of KCN (3.3 g) and NaHSO3 (5.3 g) dissolved in H2O (25 mL). It was left stirring overnight before extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried and concentrated. The crude product was purified by silica gel chromatography to give 121A (3.1 g, 99% yield) as an oil.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH:4]=[O:5].[C-:11]#[N:12].[K+].OS([O-])=O.[Na+]>C(OCC)(=O)C.O>[F:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH:4]([OH:5])[C:11]#[N:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.3 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left
EXTRACTION
Type
EXTRACTION
Details
before extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)Cl)C(C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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